N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring:
- A 4-methyl-1,3-thiazole ring linked to an acetamide group.
- A sulfanyl bridge connecting to a substituted imidazole core.
- The imidazole is functionalized with 4-methylphenyl (position 5) and 3-trifluoromethylphenyl (position 1) groups.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4OS2/c1-14-6-8-16(9-7-14)19-11-27-22(33-13-20(31)29-21-28-15(2)12-32-21)30(19)18-5-3-4-17(10-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBYMMHXXLHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiazole moiety, an imidazole ring, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.4 g/mol. The compound features:
- Thiazole ring : Contributes to antimicrobial and antifungal activities.
- Imidazole moiety : Known for its role in various biological processes including enzyme inhibition.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazole ring in this compound suggests potential efficacy against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antiviral Activity
Research into related compounds has demonstrated antiviral properties, particularly against HIV. A class of compounds featuring imidazole and thiazole rings showed potent inhibition of HIV reverse transcriptase . The presence of the trifluoromethyl group may further enhance antiviral activity by improving binding affinity to viral enzymes.
Anticancer Properties
Thiazole and imidazole derivatives have been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound under review may exhibit similar properties, particularly in targeting specific cancer cell lines.
The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with metal ions in active sites of enzymes, potentially inhibiting their function.
- Membrane Disruption : Thiazole derivatives can disrupt microbial membranes, leading to cell death.
- Modulation of Signaling Pathways : These compounds may influence pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study 1 : A series of thiazole derivatives were synthesized and tested against E. coli and S. aureus, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL .
| Compound | MIC (µg/mL) |
|---|---|
| Thiazole A | 10 |
| Thiazole B | 15 |
| Thiazole C | 5 |
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares key features with several analogues (Table 1):
Key Observations :
Comparison with Analogues :
Physicochemical Properties
Spectroscopic Data :
- NMR : The target compound’s ¹H/¹³C NMR would show distinct shifts for the trifluoromethyl group (~δ 120–125 ppm for ¹³C) and methyl-thiazole protons (δ 2.5–3.0 ppm for CH₃) . Analogues like Compound 9 () exhibit similar patterns, with fluorophenyl groups causing deshielding in aromatic regions .
- IR : Sulfanyl (C–S) stretches near 600–700 cm⁻¹ and carbonyl (C=O) bands at ~1650–1700 cm⁻¹ are consistent across analogues .
Thermal Stability :
Enzyme Binding :
- Molecular docking () reveals that sulfanyl-linked compounds adopt poses overlapping with known inhibitors (e.g., acarbose), suggesting competitive binding at active sites .
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methylthiazole-2-amine core is synthesized via the classic Hantzsch reaction:
Optimized Conditions
Key modifications include using Ca(OTf)₂ as a catalyst to enhance regioselectivity and reduce reaction time to 2 hr.
Imidazole Core Assembly: 5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl
Debus-Radziszewski Reaction
A one-pot cyclocondensation of:
-
1,2-Dicarbonyl compound : Glyoxal derivatives.
-
Ammonia source : NH₄OAc.
-
Substituted aldehydes : 4-methylbenzaldehyde and 3-trifluoromethylbenzaldehyde.
Challenges : Competing aldehyde reactivity necessitates stepwise addition. 3-Trifluoromethylbenzaldehyde is added first due to its electron-withdrawing group slowing subsequent nucleophilic attacks.
Metal-Catalyzed Cyclization
Alternative method using CuI/L-proline catalyst system:
Advantages : Higher functional group tolerance (yield: 72%).
Sulfanyl Acetamide Bridge Formation
Thiol-Imidazole Intermediate Preparation
The imidazole-thiol precursor is synthesized via:
N-Arylation Conditions
| Reagent | Temperature | Yield |
|---|---|---|
| CuI/1,10-phenanthroline | 110°C | 65% |
| Pd(OAc)₂/Xantphos | 90°C | 58% |
Acetamide Coupling
EDCI/HOBt-mediated coupling between thiazole-2-amine and thiol-activated imidazole:
Optimized Parameters
Integrated Synthetic Route
A representative five-step protocol synthesizes the target compound:
Step 1 : Hantzsch synthesis of 4-methylthiazole-2-amine (82% yield).
Step 2 : Debus-Radziszewski imidazole formation (70% yield).
Step 3 : N-Arylation to install 3-trifluoromethylphenyl group (65% yield).
Step 4 : Thiol deprotection (HCl/MeOH, 90% yield).
Step 5 : EDCI/HOBt-mediated acetamide coupling (67% yield).
Overall Yield : 82% × 70% × 65% × 90% × 67% ≈ 22.5% .
Analytical Characterization Data
Key Spectroscopic Signatures
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, Ar-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, thiazole-CH₃).
-
LC-MS (ESI+) : m/z 531.2 [M+H]⁺.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch + Debus | Cost-effective, scalable | Low regioselectivity | 60–70% |
| Metal-catalyzed | High selectivity | Expensive catalysts | 65–75% |
| Solid-phase synthesis | Simplified purification | Limited substrate compatibility | 50–60% |
Industrial-Scale Considerations
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
- Thioether formation : Reacting a thiol derivative (e.g., 5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol) with 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) to form the sulfanyl-acetamide linkage .
- Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%) .
- Critical parameters : Control of reaction temperature (60–80°C) and stoichiometric ratios to minimize side products .
Basic: How is the compound’s structure confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration of aromatic protons (e.g., imidazole, thiazole, and trifluoromethylphenyl groups) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Advanced: How can reaction conditions be optimized to enhance yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalyst screening : Bases like triethylamine or DBU may accelerate thioether formation compared to K₂CO₃ .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Advanced: How are discrepancies in spectroscopic data resolved?
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., 4-methylthiazole derivatives) to assign ambiguous peaks .
- Computational modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts, aiding in structural confirmation .
- X-ray crystallography : Single-crystal diffraction provides unambiguous structural proof, though crystal growth may require vapor diffusion techniques .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting COX-1/2 or kinases, leveraging the compound’s imidazole-thiazole scaffold .
Advanced: How can molecular docking elucidate interaction mechanisms?
- Target selection : Prioritize proteins with known imidazole/thiazole binding sites (e.g., cyclooxygenase, EGFR kinase) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, parameterizing the trifluoromethyl group’s electrostatic contributions .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB entries) to assess binding mode accuracy .
Advanced: What crystallographic challenges arise with this compound?
- Crystal twinning : Common due to flexible sulfanyl-acetamide linkages; SHELXL’s TWIN command can refine twinned data .
- Disorder modeling : Trifluoromethyl groups may exhibit rotational disorder, requiring PART instructions in SHELXL .
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for aromatic moieties .
Advanced: How to address regioselectivity in imidazole functionalization?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 5-position of the imidazole ring .
- Metal catalysis : Palladium-mediated C–H activation enables selective modification of the 4-methylphenyl group .
- Kinetic vs. thermodynamic control : Monitor reaction progress (HPLC) to isolate intermediates dominated by kinetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
